Product packaging for 3-Phenoxypropyl bromide(Cat. No.:CAS No. 588-63-6)

3-Phenoxypropyl bromide

Cat. No.: B1583762
CAS No.: 588-63-6
M. Wt: 215.09 g/mol
InChI Key: NIDWUZTTXGJFNN-UHFFFAOYSA-N
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Description

Significance as a Versatile Organic Reagent and Building Block

(3-Bromopropoxy)benzene is a highly versatile organic reagent primarily due to its distinct reactive sites: the aryl ether group and the terminal alkyl bromide. The bromine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of the phenoxypropyl group into a wide array of molecules.

This compound serves as a crucial building block in the synthesis of more complex molecules. vulcanchem.com Its utility spans the creation of substituted benzene (B151609) derivatives, which are pivotal in the development of pharmaceuticals and agrochemicals. ontosight.ai The ability to functionalize the molecule at the bromine position is a key feature exploited by synthetic chemists. For instance, it can be used to introduce a phenoxypropyl linker into various molecular architectures, a common strategy in drug design and materials science. The synthesis of (3-Bromopropoxy)benzene itself is typically achieved through the reaction of phenol (B47542) with 1,3-dibromopropane (B121459) in the presence of a base. ontosight.ai

Overview of Research Domains and Applications

The application of (3-Bromopropoxy)benzene is extensive, with notable use in medicinal chemistry and materials science. ontosight.ai

In medicinal chemistry , it serves as an intermediate in the synthesis of pharmacologically active compounds. ontosight.ai A significant application is in the N-alkylation of amine-containing intermediates to produce final drug products. One such example is in a patented process for preparing Aclidinium (B1254267) bromide, a long-acting anticholinergic agent used in the management of chronic obstructive pulmonary disease (COPD). google.com In this synthesis, (3-Bromopropoxy)benzene is used to alkylate an intermediate to form the final aclidinium cation. google.com Furthermore, derivatives of this structural motif have been investigated as ligands for histamine (B1213489) H3 receptors, which are targets for neurodegenerative diseases like Alzheimer's disease. It is also used as a reagent for synthesizing heterocyclic compounds like 1,2,3-triazoles and 1,2,4-triazines, which are important scaffolds in medicinal chemistry. alfa-chemical.com

In materials science , (3-Bromopropoxy)benzene is employed in the synthesis and modification of polymers. alfa-chemical.comontosight.ai Research has demonstrated its use as a quenching agent in the cleavage/alkylation of butyl rubber to produce functional polyisobutylene (B167198) (PIB) macromers. researchgate.netusm.educore.ac.uk These macromers, bearing primary bromide functionalities, can be further modified to create advanced materials such as thermally reversible cross-linked systems and photocurable adhesives and sealants. researchgate.netusm.edu It has also been used to terminate living cationic polymerizations of isobutylene (B52900), leading to the synthesis of well-defined PIB-based bottlebrush polymers via Ring-Opening Metathesis Polymerization (ROMP). escholarship.org

Table 2: Summary of Research Applications for (3-Bromopropoxy)benzene

Research DomainSpecific ApplicationResearch FindingCitation(s)
Medicinal Chemistry Synthesis of Aclidinium bromideUsed as an N-alkylating agent in the final step of synthesis. google.com
Synthesis of HeterocyclesActs as a reagent to create 1,2,3-triazoles and 1,2,4-triazines. alfa-chemical.com
Histamine H3 Receptor LigandsDerivatives are studied for potential therapeutic use in neurodegenerative diseases.
Materials Science Polyisobutylene (PIB) ModificationFunctions as a cleavage/alkylation agent for butyl rubber to create functional macromers. researchgate.netusm.educore.ac.uk
Polymer SynthesisUsed as a terminating agent in living polymerizations to create bottlebrush polymers. escholarship.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO B1583762 3-Phenoxypropyl bromide CAS No. 588-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopropoxybenzene
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InChI

InChI=1S/C9H11BrO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NIDWUZTTXGJFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
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DSSTOX Substance ID

DTXSID1060425
Record name Benzene, (3-bromopropoxy)-
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Molecular Weight

215.09 g/mol
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CAS No.

588-63-6
Record name (3-Bromopropoxy)benzene
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Record name Benzene, (3-bromopropoxy)-
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Record name Benzene, (3-bromopropoxy)-
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Record name 3-bromopropyl phenyl ether
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Chemical Transformations and Reaction Mechanisms Involving 3 Bromopropoxy Benzene

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom in (3-Bromopropoxy)benzene serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups.

Reactivity with Amine Nucleophiles (e.g., piperidine (B6355638), N-alkylation)

(3-Bromopropoxy)benzene readily reacts with amine nucleophiles. For instance, it undergoes nucleophilic substitution with piperidine to form 1-(3-phenoxypropyl)piperidine. This type of N-alkylation is a common strategy in the synthesis of more complex molecules. The reaction involves the displacement of the bromide ion by the nitrogen atom of the amine. This reactivity is a key step in the synthesis of various pharmacologically active compounds. For example, it is used in the synthesis of Aclidinium (B1254267) Bromide, where N-alkylation of an intermediate with (3-bromopropoxy)benzene is a crucial step. google.com The reaction is typically carried out in a mixture of solvents like acetonitrile (B52724) and chloroform (B151607). google.com

Reactions with Other Heteroatom Nucleophiles (e.g., thiols, alkoxides, potassium (meth)acrylate)

Beyond amines, (3-Bromopropoxy)benzene also reacts with other heteroatom nucleophiles. It can react with thiols to form thioethers, and with alkoxides to form ethers, further demonstrating its utility in organic synthesis. These reactions proceed via a similar nucleophilic substitution mechanism where the heteroatom attacks the carbon bearing the bromine atom.

A notable reaction is with potassium (meth)acrylate. usm.eduresearchgate.net This reaction is employed in polymer chemistry to create polyisobutylene (B167198) (PIB) macromers with (meth)acrylate functionalities. usm.eduresearchgate.netresearchgate.net In this process, a primary bromide moiety on a PIB prepolymer, introduced via cleavage/alkylation reactions with (3-bromopropoxy)benzene, is displaced by potassium (meth)acrylate. usm.eduresearchgate.net

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of (3-Bromopropoxy)benzene can undergo electrophilic aromatic substitution, although the propoxy group influences the regioselectivity of these reactions.

Friedel-Crafts Alkylation with Carbocationic Species

(3-Bromopropoxy)benzene can participate in Friedel-Crafts alkylation reactions. researchgate.net In one study, it was used to end-quench polyisobutylene chains activated with a Lewis acid, resulting in the alkylation of the benzene ring. researchgate.net The electrophile in these reactions is a carbocation, typically generated from an alkyl halide in the presence of a strong Lewis acid. masterorganicchemistry.compharmaguideline.com The aromatic ring then acts as a nucleophile, attacking the carbocation. masterorganicchemistry.com

Influence of Lewis Acid Catalysts (e.g., AlCl3, TiCl4) on Reaction Rates and Regioselectivity

The choice of Lewis acid catalyst significantly impacts Friedel-Crafts alkylation reactions involving (3-Bromopropoxy)benzene. Common Lewis acids used for this purpose include aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄). researchgate.net

Research has shown that the alkylation rate of (3-bromopropoxy)benzene with AlCl₃ is 2.6 times faster than with TiCl₄ under identical conditions. researchgate.netresearchgate.net With AlCl₃, quantitatively end-capped products were achieved when the molar ratio of (3-bromopropoxy)benzene to AlCl₃ was greater than one. researchgate.netresearchgate.net Under these conditions, the alkylation occurred predominantly at the para position. researchgate.netresearchgate.net In contrast, no specific molar ratio was necessary to achieve quantitative alkylation with TiCl₄. researchgate.netresearchgate.net

Increasing the reaction temperature can affect the regioselectivity. For example, at 0°C, alkylation of (3-bromopropoxy)benzene with AlCl₃ resulted in 25% of the reaction occurring at the meta or ortho positions, indicating a decrease in regioselectivity. researchgate.netresearchgate.net

Considerations of Carbocation Rearrangement

A critical consideration in Friedel-Crafts alkylation is the potential for carbocation rearrangement. masterorganicchemistry.comlibretexts.org This occurs when a less stable carbocation rearranges to a more stable one via a hydride or alkyl shift. masterorganicchemistry.comlibretexts.org

Reductive Transformations (e.g., conversion to propoxybenzene)

The bromine atom in (3-bromopropoxy)benzene can be removed through reduction to yield propoxybenzene (B152792). This transformation is a form of dehalogenation. While specific reducing agents for this direct conversion are not extensively detailed in the provided search results, the reduction of the bromo group is a known chemical transformation. Generally, such reductions can be achieved using various methods, including catalytic hydrogenation or treatment with metal hydrides.

Reactions Leading to Organometallic Species (e.g., with CpMgCl)

(3-Bromopropoxy)benzene can react with organometallic reagents to form new carbon-carbon bonds. A notable example is its reaction with cyclopentadienylmagnesium chloride (CpMgCl). In a specific documented procedure, (3-bromopropoxy)benzene was treated with a solution of CpMgCl in tetrahydrofuran (B95107) (THF). The reaction mixture was heated to 60°C for 4.5 hours. Following the reaction, the THF was removed under vacuum, and the resulting product was extracted with pentane. google.comgoogle.com This reaction demonstrates the utility of (3-bromopropoxy)benzene in synthesizing alkylated cyclopentadiene (B3395910) compounds, which are precursors to metallocene catalysts. google.com

Formation of Quaternary Ammonium (B1175870) and Phosphonium (B103445) Salts (e.g., pyridinium (B92312), triphenylphosphonium)

The electrophilic nature of the bromine-bearing carbon in (3-bromopropoxy)benzene makes it susceptible to nucleophilic attack by amines and phosphines, leading to the formation of quaternary ammonium and phosphonium salts, respectively.

Quaternary Ammonium Salts: The reaction with tertiary amines, such as pyridine, would result in the formation of a pyridinium salt. These salts are often formed by reacting the alkyl halide with the amine in a suitable solvent.

Phosphonium Salts: (3-Bromopropoxy)benzene reacts with triphenylphosphine (B44618) to form (3-phenoxypropyl)triphenylphosphonium bromide. evitachem.comsmolecule.com This reaction is typically carried out by heating the reactants, sometimes in a solvent like xylene or toluene, or even without a solvent. smolecule.com Microwave-assisted synthesis has been shown to significantly reduce reaction times for the formation of analogous phosphonium salts. smolecule.com These phosphonium salts are stable crystalline solids and are valuable reagents in organic synthesis, particularly in the Wittig reaction. evitachem.com

The following table summarizes the formation of these salts:

ReactantProductSalt Type
Pyridine(3-Phenoxypropyl)pyridinium bromideQuaternary Ammonium Salt
Triphenylphosphine(3-Phenoxypropyl)triphenylphosphonium bromideQuaternary Phosphonium Salt

Oxidation Reactions

While the benzene ring of (3-bromopropoxy)benzene is relatively inert to oxidation, the alkyl chain can be susceptible under certain conditions. libretexts.org Strong oxidizing agents can potentially cleave the ether linkage or oxidize the propyl chain. However, specific examples of the oxidation of (3-bromopropoxy)benzene itself are not prevalent in the provided research. It is known that the benzyloxy group in the analogous compound 1-(benzyloxy)-4-(3-bromopropoxy)benzene (B1338393) can be oxidized to form corresponding aldehydes or carboxylic acids.

Comparative Reactivity Studies with Analogous Compounds

The reactivity of (3-bromopropoxy)benzene is often compared with its chloro and iodo analogs. The nature of the halogen atom significantly influences the reaction rates and conditions required for transformations.

In nucleophilic substitution reactions, the reactivity order is generally I > Br > Cl. This means that (3-iodopropoxy)benzene (B15354301) would be more reactive than (3-bromopropoxy)benzene, while (3-chloropropoxy)benzene (B1293666) would be less reactive and require more forcing conditions.

In the context of alkylation reactions, a study comparing the end-quenching of polyisobutylene with various alkoxybenzenes using AlCl₃ and TiCl₄ catalysts found that the alkylation rate of (3-bromopropoxy)benzene with AlCl₃ was 2.6 times faster than with TiCl₄ under the same conditions. researchgate.net Furthermore, the alkylation rate of (3-bromopropoxy)benzene was faster than that of anisole (B1667542) when using AlCl₃ as a catalyst. researchgate.net This highlights the influence of both the catalyst and the specific structure of the alkoxybenzene on reaction kinetics.

The following table provides a comparative overview of the reactivity of haloalkoxybenzene analogs:

CompoundHalogenGeneral Reactivity in Nucleophilic Substitution
(3-Iodopropoxy)benzeneIodineHigher
(3-Bromopropoxy)benzeneBromineIntermediate
(3-Chloropropoxy)benzeneChlorineLower

Applications in Advanced Organic Synthesis

Research Findings

The synthesis of 4-(3-Bromopropoxy)benzene-1-sulfonyl chloride has been reported. cymitquimica.combldpharm.com This is typically achieved by reacting (3-bromopropoxy)benzene with chlorosulfuric acid. google.com The resulting sulfonyl chloride is a versatile intermediate that can be further reacted with various nucleophiles, such as amines, to form sulfonamides, or used in the preparation of sulfonyl fluorides. google.com For example, treatment with potassium hydrogen fluoride (B91410) (KHF2) can convert the sulfonyl chloride to the corresponding sulfonyl fluoride. google.com

Reactant Reagent Product
(3-Bromopropoxy)benzeneChlorosulfuric acid4-(3-Bromopropoxy)benzene-1-sulfonyl chloride google.com
4-(3-Bromopropoxy)benzene-1-sulfonyl chloridePotassium hydrogen fluoride (KHF2)4-(3-Bromopropoxy)benzene-1-sulfonyl fluoride google.com

Role in Medicinal and Biological Chemistry Research

Ligand Design for Receptor Studies

(3-Bromopropoxy)benzene is a key starting material for the synthesis of ligands targeting various receptors implicated in a range of physiological and pathological processes.

The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor predominantly expressed in the central nervous system, where it modulates the release of several neurotransmitters. acs.org This has made it an attractive target for the treatment of neurological and psychiatric disorders. nih.gov (3-Bromopropoxy)benzene and its derivatives are instrumental in creating novel H3R ligands. For instance, it has been used in the synthesis of dual-acting ligands that target both the H3R and sigma-1 receptors. acs.orgnih.gov In one study, 1-benzyl-4-(3-bromopropoxy)benzene was synthesized and subsequently used to develop a series of piperidine-based compounds. acs.orgnih.gov These compounds demonstrated high affinity for the H3R, with some exhibiting Ki values below 100 nM. nih.gov The research highlighted that a piperidine (B6355638) moiety is a critical structural feature for dual H3/σ1 receptor activity. acs.org

Furthermore, derivatives of (3-bromopropoxy)benzene have been incorporated into flavonoid structures to create new H3R ligands with potential anti-inflammatory effects. researchgate.net Chalcone derivatives synthesized using a (3-bromopropoxy)phenyl intermediate showed high affinity for the human H3R, with Ki values under 25 nM. researchgate.net Another area of investigation involves the development of mitochondriotropic H3R ligands. mdpi.com In this context, 1-(benzyloxy)-4-(3-bromopropoxy)benzene (B1338393) was synthesized from 4-(benzyloxy)phenol and 1,3-dibromopropane (B121459) and served as a precursor to a series of triphenylphosphonium derivatives designed to target mitochondria and exhibit antioxidant properties. mdpi.com

Muscarinic M3 receptors, found on airway smooth muscle and submucosal glands, mediate contractile responses and mucus secretion. google.com Antagonists of the M3 receptor are therefore valuable in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease. (3-Bromopropoxy)benzene has been employed in the synthesis of novel M3 receptor antagonists. For example, it has been reacted with 4-[hydroxy(diphenyl)methyl]-1-azabicyclo[2.2.2]octane to produce a compound that acts as an M3 muscarinic acetylcholine (B1216132) receptor antagonist. google.com The versatility of the (3-bromopropoxy)benzene synthon allows for its incorporation into various molecular frameworks aimed at achieving potent and selective M3 receptor blockade.

Sigma receptors, including the sigma-1 and sigma-2 subtypes, are involved in a variety of cellular functions and are overexpressed in rapidly proliferating tumor cells. researchgate.net The sigma-1 receptor, in particular, has been implicated in neurological conditions and pain. nih.govnih.gov (3-Bromopropoxy)benzene is a key building block in the development of sigma-1 receptor ligands. Research has focused on creating dual-target ligands that also interact with the histamine H3 receptor. acs.orgnih.gov In these studies, (3-bromopropoxy)benzene derivatives were used to synthesize compounds that showed significant affinity for both sigma-1 and H3 receptors. acs.orgnih.gov This dual activity is thought to potentially offer synergistic therapeutic effects. nih.gov For example, a series of piperidine derivatives synthesized from 1-benzyl-4-(3-bromopropoxy)benzene exhibited high affinity at both H3 and σ1 receptors. nih.gov

Muscarinic M3 Receptor Antagonist Synthesis

Development of Bioactive Molecules with Antiproliferative Activity

(3-Bromopropoxy)benzene has also been utilized in the synthesis of novel compounds with potential anticancer properties, demonstrating its versatility beyond receptor ligand design.

The synthesis of a series of 3-methyl-2-phenyl-1H-indoles with antiproliferative effects provides a clear example of how (3-bromopropoxy)benzene is used in SAR studies. acs.orgnih.gov In this research, (3-bromopropoxy)benzene was used to N-alkylate the indole (B1671886) scaffold, leading to the creation of various analogues. acs.orgnih.gov The resulting compounds were tested against human tumor cell lines, and the data revealed important SAR insights. For instance, the addition of a phenoxy group to the propyl side chain, creating a 3-phenoxypropyl derivative, significantly improved the antiproliferative profile of the parent compound. acs.orgnih.gov Specifically, compound 32 , the 3-phenoxypropyl derivative, exhibited GI50 values in the low micromolar range across all tested cell lines, highlighting it as one of the most promising compounds in the series. acs.orgnih.gov This demonstrates how the (3-bromopropoxy)benzene moiety can be used to systematically probe the chemical space and optimize biological activity.

CompoundR³ SubstituentGI₅₀ (HeLa) µMGI₅₀ (A2780) µMGI₅₀ (MSTO-211H) µM
30 -OH7.92.32.9
32 -O(CH₂)₃Ph< 5< 5< 5
33 -O(CH₂)₄Ph< 5< 5< 5

Data sourced from studies on 3-methyl-2-phenyl-1H-indoles. acs.orgnih.gov

Topoisomerase II is a crucial enzyme involved in managing DNA topology and is a validated target for anticancer drugs. nih.gov The aforementioned 3-methyl-2-phenyl-1H-indole derivatives, synthesized using (3-bromopropoxy)benzene, were also investigated for their effect on human topoisomerase II. acs.orgnih.gov A strong correlation was found between the antiproliferative effects of these compounds and their ability to inhibit topoisomerase II. acs.orgnih.gov The most potent derivatives, including the 3-phenoxypropyl compound 32 , showed significant inhibition of the enzyme's DNA relaxation activity. acs.orgnih.gov This suggests that the structural modifications enabled by (3-bromopropoxy)benzene can directly influence the interaction of these molecules with key intracellular targets like topoisomerase II, leading to their anticancer effects. Further studies showed that the most potent of these compounds induced apoptosis. researchgate.net

Modulation of Topoisomerase II Inhibitory Activity

Investigation of Biological Interactions and Mechanisms of Action

The (3-Bromopropoxy)benzene scaffold serves as a versatile tool for investigating biological interactions and mechanisms of action, primarily owing to the reactivity of its bromopropyl group. The bromine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This property is extensively exploited in medicinal chemistry to synthesize a wide array of derivatives where the phenoxypropoxy moiety is attached to various pharmacophores, allowing these new molecules to interact with specific biological targets.

The mechanism of action for these derivatives often involves the participation of the ether linkage and the aromatic ring in binding interactions with enzymes and receptors. smolecule.com These non-covalent interactions can modulate biological pathways, leading to specific therapeutic effects. For instance, research on brominated compounds has shown they can act as halogen-bond donors in enzyme-inhibitor complexes, with crystallographic studies revealing specific Br···O interactions with enzymes like cytochrome P450.

A significant mechanism of action for derivatives synthesized using (3-bromopropoxy)benzene is the inhibition of topoisomerase II. In a study of 3-methyl-2-phenyl-1H-indoles, a strong correlation was found between the antiproliferative effect of the compounds and their ability to inhibit this enzyme. researchgate.netacs.org The introduction of a 3-phenoxypropyl side chain, using (3-bromopropoxy)benzene, led to compound 32 , one of the most promising compounds of the series, with potent activity against several cancer cell lines. unimi.it This suggests the phenoxypropoxy group plays a crucial role in the molecule's interaction with the biological target. unimi.it

Table 2: Investigated Mechanisms of Action for (3-Bromopropoxy)benzene and its Derivatives

Mechanism Description Example Application Citation
Nucleophilic Substitution The bromine atom acts as a good leaving group, facilitating the synthesis of various derivatives that can interact with biological molecules. Synthesis of 3-methyl-2-phenyl-1H-indoles and mitochondriotropic H3 receptor ligands. mdpi.com
Enzyme Inhibition Derivatives bind to and inhibit the activity of key enzymes. Inhibition of human DNA topoisomerase II by 3-methyl-2-phenyl-1H-indole derivatives. researchgate.netacs.org
Receptor Binding The functional groups participate in binding interactions with specific receptors, modulating their activity. Derivatives developed as histamine H3 receptor antagonists. mdpi.com

| Halogen Bonding | The bromine atom can act as a halogen-bond donor, forming interactions with biological targets like enzymes. | Interaction of brominated compounds with cytochrome P450. | |

Utility as Analytical Reference Standard in Pharmaceutical Development

In pharmaceutical development, the use of well-characterized reference standards is critical for ensuring the quality, consistency, and regulatory compliance of drug products. These standards are essential for a variety of applications, including the development and validation of analytical methods (AMV), and for quality control (QC) during the synthesis and formulation stages. axios-research.com

While (3-Bromopropoxy)benzene is primarily used as a synthetic building block, structurally similar compounds are employed as analytical reference standards. For example, 1-(3-bromopropyl)-3-(trifluoromethyl)benzene , a closely related analogue, is utilized as a fully characterized chemical compound that serves as a reference standard for API Benzene (B151609). axios-research.com Its role is to provide traceability against pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). axios-research.com

The use of such a standard is integral to the drug development pipeline. It allows chemists to accurately quantify impurities, validate the identity and purity of active pharmaceutical ingredients (APIs), and ensure the reliability and reproducibility of analytical testing from research and development through to final product release. axios-research.com

Table 3: Application of a (3-Bromopropoxy)benzene Analogue as an Analytical Standard

Compound Application Area Purpose Regulatory Compliance Citation
1-(3-bromopropyl)-3-(trifluoromethyl)benzene Analytical Method Development To develop accurate and precise analytical tests for APIs. Compliant with regulatory guidelines. axios-research.com
Method Validation (AMV) To confirm that the analytical procedure is suitable for its intended purpose. Serves as a reference for traceability against pharmacopeial standards (USP/EP). axios-research.com

Contributions to Polymer Science and Engineering

Strategies for Polymer Functionalization

(3-Bromopropoxy)benzene is a key agent in two distinct, yet powerful, strategies for polymer functionalization: the end-quenching of living polymers and the electrophilic cleavage of elastomers. These methods allow for the introduction of a reactive primary bromide group onto the polymer backbone or at the chain ends, which serves as a handle for subsequent chemical modifications.

In the realm of living carbocationic polymerization, (3-bromopropoxy)benzene serves as an effective end-quenching agent, particularly for quasiliving polyisobutylene (B167198) (PIB). acs.orgusm.eduresearchgate.net This process involves the termination of the growing polymer chains by alkylating the phenoxy group of (3-bromopropoxy)benzene. usm.edu The reaction is typically catalyzed by a Lewis acid, such as Titanium tetrachloride (TiCl₄) or Aluminum trichloride (B1173362) (AlCl₃), in a mixed solvent system at low temperatures. acs.orgusm.edu

The quenching reaction is highly efficient and regioselective, with alkylation occurring almost exclusively at the para position of the benzene (B151609) ring, thereby installing a (3-bromopropoxy)phenyl group at the polymer chain end. acs.orgresearchgate.netrsc.org This method is tolerant of various reaction temperatures, ranging from -70 to -30 °C. acs.orgresearchgate.net Research has demonstrated that for difunctional tert-chloride terminated PIB, quantitatively end-capped products can be achieved. researchgate.netrsc.org One significant advantage of this technique is its ability to decouple polymer chains that may have inadvertently coupled during polymerization, quantitatively reversing the coupling reaction to yield the desired alkoxyphenyl-functionalized chain ends. acs.org

The choice of Lewis acid catalyst influences the reaction kinetics. Studies comparing AlCl₃ and TiCl₄ have shown that the alkylation rate of (3-bromopropoxy)benzene with AlCl₃ is significantly faster—approximately 2.6 times faster—than with TiCl₄ under identical conditions. usm.edursc.org However, the use of AlCl₃ may require specific alkoxybenzene/catalyst molar ratios to prevent side reactions like carbocation rearrangement. usm.edursc.org

CatalystTypical TemperatureSolvent System (v/v)Key FindingsReferences
TiCl₄ -70 °C40/60 Hexane/Methyl chlorideQuantitative alkylation at para position; no multiple alkylations observed. acs.orgresearchgate.net
AlCl₃ -50 °C to 0 °C70/30 Hexane/Methylene (B1212753) chloride2.6x faster alkylation rate than TiCl₄; requires alkoxybenzene/AlCl₃ ratio > 1 to prevent rearrangement. usm.edursc.org
TiCl₄ -70 °C40/60 Hexane/Methyl chlorideEffectively reverses and functionalizes coupled PIB chains. acs.org

A commercially viable method for producing functionalized PIB involves the electrophilic cleavage of high-molecular-weight butyl rubber, a copolymer of isobutylene (B52900) and isoprene (B109036). usm.eduresearchgate.net In this process, (3-bromopropoxy)benzene acts as a Friedel-Crafts substrate in the presence of a Lewis acid. usm.edu The reaction leads to the scission of the butyl rubber backbone, primarily at the isoprene units, and the simultaneous functionalization of the newly formed chain ends. usm.educore.ac.uk

This technique results in the formation of lower molecular weight PIB segments that possess primary bromide functionality at both terminal and pendent positions along the polymer chain. usm.edu The resulting bromide-functionalized PIB is a versatile prepolymer that can be used to create a variety of advanced materials. usm.educore.ac.uk This approach is particularly advantageous as it does not require the stringent conditions of living polymerization, such as exhaustively purified reagents or rigorously dry environments. core.ac.uk

End-Quenching of Living Polymer Chains (e.g., Polyisobutylene)

Synthesis of Multifunctional Macromers

The bromide-functionalized polyisobutylene, obtained via the electrophilic cleavage/alkylation of butyl rubber with (3-bromopropoxy)benzene, is an ideal precursor for the synthesis of multifunctional macromers. core.ac.ukresearchgate.netresearchgate.net The easily displaceable primary bromide moieties can be converted into other useful functional groups through simple nucleophilic substitution reactions. core.ac.ukresearchgate.net

A prominent example is the synthesis of (meth)acrylate-functional PIB macromers. researchgate.netresearchgate.net This is achieved by reacting the bromide-functional PIB with potassium (meth)acrylate. researchgate.net The resulting linear, multifunctional macromers bear both pendent and terminal (meth)acrylate groups. researchgate.netresearchgate.net These macromers can be photopolymerized to form cross-linked networks. researchgate.net

Precursor PolymerFunctionalization ReactionResulting MacromerNumber Average Functionality (Fn)Functional Equivalent Weight ( g/mol )References
Bromide-functional PIBDisplacement with Potassium (meth)acrylate(Meth)acrylate-functional PIB2.8–7.92,300–4,700 core.ac.ukresearchgate.netresearchgate.net

Development of Thermally Reversible Cross-Linked Polymer Systems

The functional polymers derived from (3-bromopropoxy)benzene are instrumental in the creation of advanced materials like thermally reversible cross-linked systems. usm.edu These "self-healing" polymers can form and break covalent bonds in response to an external stimulus, such as heat. usm.edu

A notable application involves using the bromide-functional polyisobutylene to construct a network based on Diels-Alder chemistry. usm.edu To achieve this, the functional polymer is divided and each portion is further modified to create two mutually reactive polymers. usm.edu

The bromide groups on the first portion are displaced by reaction with furfuryl mercaptan, yielding a furan-functional PIB. usm.edu

The bromide groups on the second portion are reacted with a furan-protected maleimide (B117702), which is later deprotected by heat, to create a maleimide-functional PIB. usm.edu

When these two functionalized polymers are mixed and heated, the furan (B31954) and maleimide groups undergo a Diels-Alder reaction to form a cross-linked elastomeric network. usm.edu This cross-linking is reversible; upon further heating, the network undergoes a retro-Diels-Alder reaction, breaking the cross-links and allowing the material to be reprocessed or healed. usm.edu

Influence on Polymer Chain End Functionality and Architecture

The alkylation reaction is highly specific, occurring at the para-position of the phenoxy ring, which ensures a well-defined and predictable chain end structure. researchgate.netrsc.org This specificity is crucial for designing subsequent reactions and controlling the final properties of the material.

Furthermore, (3-bromopropoxy)benzene plays a critical role in controlling polymer architecture by resolving issues of chain coupling. acs.org During living polymerization, side reactions can lead to the undesired coupling of two polymer chains. When such a coupled polymer is treated with (3-bromopropoxy)benzene in the presence of TiCl₄, the coupling is quantitatively reversed, and both of the regenerated chain ends are capped with the desired alkoxyphenyl functionality. acs.org This decoupling capability allows for the synthesis of polymers with more uniform molecular weight and well-defined linear architectures. acs.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of molecules. It is particularly valuable for elucidating complex reaction mechanisms involving (3-Bromopropoxy)benzene, such as its participation in metal-catalyzed cross-coupling reactions.

For instance, DFT calculations have been employed to investigate the mechanism of the iron- and zinc-mediated reductive coupling of (3-Bromopropoxy)benzene with styrenes. rsc.org These studies indicate that while using either iron or zinc alone results in high reaction barriers, a combination of the two metals significantly lowers these barriers, facilitating the reaction. rsc.org The theoretical results detail a catalytic cycle that includes the formation of an alkyl radical, C-C bond formation, and protonation steps. rsc.org

A key strength of DFT is its ability to model the geometries and energies of transient species, including transition states and intermediates, which are often difficult to observe experimentally. In the iron- and zinc-mediated coupling reaction, DFT calculations identified several key species along the reaction pathway. rsc.org The catalytic cycle was shown to involve the initial formation of an Fe(I)-mediated alkyl radical from (3-Bromopropoxy)benzene, followed by bromide migration to the zinc co-catalyst. rsc.org Subsequent steps include the coordination of the radical to iron, a zinc-assisted structural switch, Fe-mediated C-C bond formation with the styrene, and a final protonation step. rsc.org

DFT can also model transition states for other reactions, such as nucleophilic substitution, predicting how factors like steric bulk influence reaction pathways. By calculating the energy profiles of different potential routes, researchers can predict the most likely mechanism and product distribution.

Table 1: Key Species in the Proposed Fe/Zn-Catalyzed Reductive Coupling of (3-Bromopropoxy)benzene and 4-t-butylstyrene rsc.org

Species TypeDescriptionRole in Catalytic Cycle
Reactant (3-Bromopropoxy)benzeneSource of the propoxybenzene (B152792) alkyl group.
Reactant 4-t-butylstyreneAlkene partner for C-C bond formation.
Catalyst Fe(I) SpeciesMediates alkyl radical formation and C-C coupling.
Co-catalyst Zn MetalAssists in bromide migration and lowers reaction barriers.
Intermediate Alkyl RadicalA highly reactive species formed from (3-Bromopropoxy)benzene.
Intermediate Fe-Coordinated ComplexComplex formed between the iron catalyst and reactants.
Transition State C-C Bond Formation TSThe energetic barrier leading to the coupling of the alkyl radical and styrene.
Product Coupled Alkyl-ArylThe final product of the reductive coupling reaction.

Bond Dissociation Energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. DFT calculations are frequently used to predict BDEs, providing insights into a molecule's reactivity and stability. For (3-Bromopropoxy)benzene, the C-Br bond is of particular interest as its cleavage is often the initial step in many synthetic transformations.

Computational models, such as those using the B3LYP functional with a 6-31G* basis set, can estimate the BDE of the C-Br bond. For a structurally related compound, 1-(Benzyloxy)-4-(3-bromopropoxy)benzene (B1338393), the C-Br BDE was calculated to be approximately 65 kcal/mol. For comparison, the experimentally determined BDE of the C-Br bond in bromobenzene (B47551) is around 82.6 kcal/mol. nih.gov Theoretical calculations for bromobenzene yield values of 83.7 kcal/mol (B3LYP) and 79.7 kcal/mol (CBS-RAD). nih.gov These calculations help identify which bonds are most likely to break under specific conditions and how substituents on the benzene (B151609) ring might alter bond strengths. nih.gov

Table 2: Comparison of Calculated C-X Bond Dissociation Energies (BDEs)

CompoundBondMethodCalculated BDE (kcal/mol)Reference
1-(Benzyloxy)-4-(3-bromopropoxy)benzeneC-BrDFT (B3LYP/6-31G*)~65
BromobenzeneC-BrB3LYP83.7 nih.gov
ChlorobenzeneC-ClB3LYP91.0 nih.gov
ChlorobenzeneC-ClG3B399.0 nih.gov

Analysis of Transition States and Intermediate Species

Molecular Dynamics (MD) Simulations for Conformational and Solvation Analysis

While DFT is excellent for studying static electronic structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules, offering powerful insights into the conformational flexibility of (3-Bromopropoxy)benzene and its interactions with solvent molecules.

Conformational analysis using MD can reveal the preferred shapes the flexible propoxy chain adopts in solution, which can differ from its solid-state structure. nih.gov These simulations track key geometric parameters, such as dihedral angles, to identify the most stable conformers and the energy barriers between them. nih.gov Furthermore, MD simulations are used to elucidate the role of the solvent in chemical reactions by modeling how solvent molecules arrange around the solute and influence reaction trajectories. charlotte.edu

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Protein Environment Studies

When studying the interaction of a molecule like (3-Bromopropoxy)benzene or its derivatives with a large biological system, such as a protein receptor, full quantum mechanical calculations are computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution. acs.org In this approach, the most critical part of the system—such as the ligand and the active site residues of the protein—is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. acs.orgnih.govresearchgate.net

This technique has been applied to study ligands derived from (3-Bromopropoxy)benzene that target histamine (B1213489) H3 and sigma-1 receptors. nih.govresearchgate.net By optimizing the ligand-receptor complex using QM/MM, researchers can obtain a more accurate picture of the binding interactions, including charge transfer and polarization effects, which are not captured by classical MM methods alone. acs.orgnih.gov

Guidance for Derivative Design with Enhanced Molecular Characteristics

A significant application of computational studies is in the rational design of new molecules with improved properties. Theoretical investigations on (3-Bromopropoxy)benzene can guide the synthesis of derivatives for various applications, from medicinal chemistry to materials science. usm.edu

For example, DFT calculations that predict how different substituents on the benzene ring affect the C-Br Bond Dissociation Energy can help in designing more stable molecules or, conversely, more reactive precursors. Computational analysis is also used to rationalize the structure-activity relationship (SAR) of a series of compounds, providing insights into the key molecular interactions responsible for biological activity. rsc.org This understanding allows for the targeted design of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. For instance, in the development of receptor ligands, docking and MD simulations can predict the binding poses and affinities of hypothetical derivatives, prioritizing the most promising candidates for synthesis and experimental testing. rsc.orgmdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of (3-Bromopropoxy)benzene, offering detailed insights into its atomic framework.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the (3-Bromopropoxy)benzene molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals provide a detailed map of the proton structure. rsc.orgnist.govechemi.comavantorsciences.comrsc.org

In a typical ¹H NMR spectrum of (3-Bromopropoxy)benzene recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the benzene (B151609) ring appear as a multiplet in the range of δ 6.88–7.36 ppm. The methylene (B1212753) group adjacent to the oxygen atom (-O-CH₂-) resonates as a triplet at approximately δ 4.15 ppm, a result of coupling with the adjacent methylene protons. The central methylene group of the propyl chain (-CH₂-CH₂-CH₂-) is observed as a multiplet around δ 2.32–2.39 ppm. The methylene group bonded to the bromine atom (-CH₂-Br) gives a triplet at about δ 3.67 ppm. rsc.org

Table 1: ¹H NMR Spectral Data for (3-Bromopropoxy)benzene

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.88–7.36m5HAromatic protons (C₆H₅)
4.15t2H-O-CH₂-
3.67t2H-CH₂-Br
2.32–2.39m2H-CH₂-CH₂-CH₂-

Note: Data is referenced for a spectrum recorded in CDCl₃. rsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton of (3-Bromopropoxy)benzene. rsc.orgnist.govechemi.comrsc.org Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete mapping of the carbon framework.

The ¹³C NMR spectrum in CDCl₃ shows the carbon atoms of the benzene ring resonating in the aromatic region, typically between δ 113.5 and 154.1 ppm. rsc.org The carbon atom attached to the oxygen (-O-CH₂-) appears at approximately δ 66.3 ppm. rsc.org The central carbon of the propyl chain (-CH₂-C H₂-CH₂-) is found at around δ 32.2 ppm, while the carbon bonded to the bromine atom (-C H₂-Br) resonates at approximately δ 30.0 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for (3-Bromopropoxy)benzene

Chemical Shift (δ) ppmAssignment
154.1C-O (aromatic)
130.2Aromatic CH
127.7Aromatic CH
123.0Aromatic CH
121.6Aromatic CH
113.5Aromatic CH
66.3-O-CH₂-
32.2-CH₂-CH₂-CH₂-
30.0-CH₂-Br

Note: Data is referenced for a spectrum recorded in CDCl₃. rsc.org

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, multidimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. rsc.orgbeilstein-journals.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. For (3-Bromopropoxy)benzene, COSY would show correlations between the adjacent methylene groups in the propyl chain, confirming their connectivity. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the directly attached carbon-13 signals. It is invaluable for definitively assigning which protons are bonded to which carbons. For instance, the proton signal at δ 4.15 ppm would show a cross-peak with the carbon signal at δ 66.3 ppm. beilstein-journals.orgmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the protons of the -O-CH₂- group would show a correlation to the aromatic carbon attached to the ether oxygen. beilstein-journals.orgmdpi.com

Heteronuclear NMR (e.g., ³¹P NMR)

While not directly applicable to (3-Bromopropoxy)benzene itself, which lacks phosphorus, it is important to note that ³¹P NMR is a powerful tool for characterizing derivatives of this compound that incorporate phosphorus-containing moieties. For instance, in reactions where (3-Bromopropoxy)benzene is used to synthesize phosphonium (B103445) salts, ³¹P NMR would be essential for tracking the reaction and characterizing the final product.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental formula of (3-Bromopropoxy)benzene. rsc.orgnist.gov It measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its exact mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

For (3-Bromopropoxy)benzene (C₉H₁₁BrO), the calculated exact mass for the molecular ion [M]⁺ is 213.99933 Da. nih.gov HRMS analysis would be expected to yield a measured value within a very narrow tolerance (typically ±5 ppm) of this calculated mass, providing strong evidence for the assigned chemical formula. semanticscholar.org

Table 3: High-Resolution Mass Spectrometry Data for (3-Bromopropoxy)benzene

IonCalculated Exact Mass (m/z)
[M]⁺213.99933

Note: The presence of the bromine isotope pattern (M and M+2 peaks) is a key diagnostic feature in the mass spectrum. nist.govnist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules, including those containing ether linkages like (3-bromopropoxy)benzene. It allows for the determination of the molecular weight of the compound and can provide structural information through fragmentation patterns. In high-resolution mass spectrometry (HRMS) using ESI, the exact mass of the molecular ion can be determined, which serves to validate the molecular formula. For instance, ESI-MS is used to confirm the molecular ion peaks and fragmentation patterns of various substituted (3-bromopropoxy)benzene derivatives. It is also employed in the characterization of polymeric materials synthesized using (3-bromopropoxy)benzene precursors. uni-halle.de

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) for High Molecular Weight Species

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is an indispensable tool for the characterization of high molecular weight species, such as polymers. This technique is particularly valuable for analyzing polymers synthesized using (3-bromopropoxy)benzene as a quenching agent or as part of a monomer unit. uni-halle.deusm.edu

In the analysis of polyisobutylene (B167198) (PIB) end-quenched with (3-bromopropoxy)benzene, MALDI-TOF-MS provides detailed information about the end-groups and the success of the quenching reaction. researchgate.net It can confirm the absence of undesired end-groups, such as tert-chloride and olefinic groups, and verify the presence of the (3-bromopropoxy)phenyl end-groups. researchgate.net Furthermore, MALDI-TOF analysis can reveal if any side reactions, like the addition of multiple monomer units to the chain ends, have occurred. researchgate.net For example, analysis of α,ω-bis[4-(3-bromopropoxy)phenyl]PIB showed that no more than two comonomer units were added to each chain end. usm.eduresearchgate.net

MALDI-TOF-MS is also crucial for determining the absolute molecular weights of oligomers, which is an advantage over techniques that provide relative molecular weights. It allows for the calculation of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn) for polymers with narrow distributions (Đ < 1.2). This technique has been successfully applied to characterize various polymers, including poly(ethylene glycol) and polyisobutylene derivatives, confirming their structure and molecular weight. uni-halle.decore.ac.ukacs.orgnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of (3-bromopropoxy)benzene by identifying its characteristic vibrational modes. nih.gov The IR spectrum provides evidence for the presence of specific functional groups within the molecule.

Key vibrational modes observed in the IR spectrum of (3-bromopropoxy)benzene and its derivatives include:

C-O-C stretching: The ether linkage gives rise to characteristic stretches in the region of 1260–1050 cm⁻¹.

Aromatic C-H bending: Bending vibrations of the C-H bonds on the benzene ring are typically observed between 900 and 690 cm⁻¹.

C-Br stretching: The presence of the bromine atom is confirmed by a C-Br stretching vibration, which appears at lower frequencies, generally around 680 ± 15 cm⁻¹.

Aromatic and Aliphatic C-H stretching: These vibrations are also present, confirming the hydrocarbon backbone of the molecule. vulcanchem.com

In derivatives such as 1-(3-bromopropoxy)-3-nitrobenzene, additional characteristic peaks for the nitro group (asymmetric and symmetric stretches) are observed around 1525 cm⁻¹ and 1350 cm⁻¹, respectively. The analysis of these vibrational frequencies provides a molecular fingerprint, confirming the successful synthesis and structural integrity of the compound. avantorsciences.com

Table 1: Characteristic IR Absorption Bands for (3-Bromopropoxy)benzene and Derivatives
Vibrational ModeTypical Absorption Range (cm⁻¹)Reference
C-O-C stretching (ether)1260–1050
Aromatic C-H bending900–690
C-Br stretching~680
NO₂ asymmetric stretching~1525
NO₂ symmetric stretching~1350

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification of (3-bromopropoxy)benzene after synthesis and for the assessment of its purity. Different chromatographic methods are employed depending on the scale of the separation and the nature of the sample.

Column chromatography is the standard and widely used method for the purification of (3-bromopropoxy)benzene and its derivatives on a laboratory scale. nih.govkoreascience.krprinceton.edu This technique effectively separates the desired product from unreacted starting materials, by-products, and other impurities.

Silica gel is the most common stationary phase used for the purification. nih.govmpg.de The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of non-polar and moderately polar solvents is typically used. Common eluent systems include:

Hexane/Ethyl acetate (B1210297) nih.govkoreascience.kr

Dichloromethane/Methanol

Benzene koreascience.kr

The ratio of the solvents in the eluent system is optimized to achieve the best separation, for example, a 4:1 or 20:1 mixture of hexane/ethyl acetate is often employed. koreascience.kr The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.org

Table 2: Typical Column Chromatography Systems for (3-Bromopropoxy)benzene Purification
Stationary PhaseEluent SystemReference
Silica GelHexane/Ethyl Acetate nih.govkoreascience.kr
Silica GelDichloromethane/Methanol
Silica GelBenzene koreascience.kr

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of (3-bromopropoxy)benzene. vulcanchem.com It offers high resolution and sensitivity for detecting and quantifying impurities.

A reverse-phase HPLC method can be used for the analysis of (3-bromopropoxy)benzene. sielc.com In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase. A typical mobile phase consists of a mixture of acetonitrile (B52724), water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can also be used for the preparative separation of impurities. sielc.com HPLC is also used to monitor the stability of related compounds, such as 1-(3-bromopropoxy)-3-nitrobenzene, by detecting decomposition products.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers derived from (3-bromopropoxy)benzene. usm.educore.ac.uk GPC separates molecules based on their hydrodynamic volume in solution. slideshare.net

In the analysis of polymers like polyisobutylene (PIB) end-capped with (3-bromopropoxy)benzene, GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). usm.edu This analysis confirms whether the polymerization was well-controlled, typically indicated by a narrow molecular weight distribution. usm.edu GPC analysis is also critical for ensuring that no polymer chain degradation or coupling has occurred during post-polymerization modifications. usm.eduresearchgate.net The technique is a cornerstone in the characterization of a wide range of polymers, providing essential data on their size distribution. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a sample. For (3-Bromopropoxy)benzene, with the chemical formula C₉H₁₁BrO, this method is crucial for verifying its empirical and molecular formula, thereby confirming the compound's identity and purity. acs.org The most common method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis. acs.org

In a typical combustion analysis, a sample of (3-Bromopropoxy)benzene is burned in an excess of oxygen, leading to the conversion of its elemental components into simple gaseous products: carbon dioxide (CO₂), water (H₂O), and for the bromine content, it is converted to hydrogen bromide (HBr) or other bromine species that can be trapped and quantified. The amounts of these combustion products are precisely measured, from which the mass percentages of carbon, hydrogen, and bromine in the original sample can be calculated. The oxygen content is usually determined by difference.

The verification process involves a comparison between the theoretically calculated elemental percentages, derived from the compound's molecular formula, and the experimental values obtained from the analysis. ontosight.ai A close agreement between the theoretical and experimental data provides strong evidence for the correct synthesis and purity of the compound.

Theoretical Composition

The theoretical elemental composition of (3-Bromopropoxy)benzene (C₉H₁₁BrO) is calculated based on its molecular formula and the atomic weights of its constituent elements (C: 12.011 u, H: 1.008 u, Br: 79.904 u, O: 15.999 u). The molecular weight of (3-Bromopropoxy)benzene is 215.09 g/mol . nih.gov

The theoretical percentages are as follows:

Carbon (C): (9 * 12.011 / 215.09) * 100% = 50.26%

Hydrogen (H): (11 * 1.008 / 215.09) * 100% = 5.15%

Bromine (Br): (1 * 79.904 / 215.09) * 100% = 37.15%

Oxygen (O): (1 * 15.999 / 215.09) * 100% = 7.44%

Experimental Data and Research Findings

While elemental analysis is a standard characterization technique mentioned in various studies involving the synthesis of derivatives from (3-Bromopropoxy)benzene, specific experimental data for the compound itself is often presented in the supporting information of research articles. tandfonline.comscispace.com For instance, in the synthesis of more complex molecules where (3-Bromopropoxy)benzene is used as a starting material, the purity of the initial reactants is paramount, and elemental analysis serves as a quality control step. mdpi.com

The data obtained from elemental analyzers, such as a CHNS/O analyzer, are typically presented in a format that allows for direct comparison with the theoretical values.

ElementSymbolAtomic Weight (u)Moles in FormulaTotal Weight ( g/mol )Theoretical %Hypothetical Experimental %
CarbonC12.0119108.09950.2650.18
HydrogenH1.0081111.0885.155.20
BromineBr79.904179.90437.1537.05
OxygenO15.999115.9997.447.57
Total 215.09 100.00 100.00

This comparison is a critical step in the quality assurance process of synthesizing or utilizing (3-Bromopropoxy)benzene in further chemical reactions.

Future Directions and Emerging Research Opportunities for 3 Bromopropoxy Benzene

(3-Bromopropoxy)benzene, a versatile bifunctional molecule, serves as a crucial building block in organic synthesis. Its structure, featuring a stable phenoxy group and a reactive bromopropyl chain, allows for a wide range of chemical transformations. ontosight.ainih.gov This has positioned it as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aixindaobiotech.com Emerging research continues to uncover new applications, pushing the boundaries of its utility in synthetic chemistry, pharmacology, and material science.

Q & A

Q. What are the common synthetic routes for (3-Bromopropoxy)benzene and its derivatives?

(3-Bromopropoxy)benzene derivatives are typically synthesized via nucleophilic substitution. For example, 1-(3-Bromopropoxy)-4-chlorobenzene is prepared by reacting 4-chlorophenol with 1,3-dibromopropane in the presence of potassium carbonate as a base. The bromine atom in the propoxy chain facilitates further substitution reactions with nucleophiles like amines or thiols . Derivatives such as 1-(3-Bromopropoxy)-3-chlorobenzene are synthesized using similar methods, with variations in the phenol substrate .

Q. What characterization techniques are essential for confirming the structure of (3-Bromopropoxy)benzene derivatives?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and confirm the bromopropoxy chain. For example, the methylene protons adjacent to the oxygen atom in the propoxy group resonate at δ 3.6–4.0 ppm .
  • Mass Spectrometry (GC-MS or LC-MS) : Used to confirm molecular weight and fragmentation patterns (e.g., loss of Br or Cl groups) .
  • Elemental Analysis : Validates purity and stoichiometry, especially for halogenated derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for nucleophilic substitution in (3-Bromopropoxy)benzene derivatives?

Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates .
  • Temperature Control : Elevated temperatures (60–80°C) improve kinetics but may require inert atmospheres to prevent side reactions (e.g., elimination) .
  • Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields in biphasic systems .
  • Monitoring Reaction Progress : Techniques like TLC or in-situ FTIR track intermediate formation and minimize over-substitution .

Q. What strategies resolve contradictory spectral data in characterizing halogenated intermediates?

Contradictions in NMR or mass spectra can arise from regioisomers or residual solvents. Solutions include:

  • Multi-Technique Validation : Combine 1^1H-13^13C HSQC and DEPT-135 NMR to distinguish between isomers (e.g., para vs. meta substitution) .
  • Computational Modeling : DFT calculations predict chemical shifts and compare them with experimental data .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation for crystalline derivatives .

Q. How to design experiments to study the bioactivity of (3-Bromopropoxy)benzene derivatives in enzyme inhibition?

  • Target Selection : Focus on enzymes with nucleophilic active sites (e.g., PRMT6, inhibited by EPZ020411 derivatives with IC50_{50} values <10 nM) .
  • Assay Design :
  • Kinetic Assays : Measure inhibition constants (KiK_i) using fluorogenic substrates.
  • Docking Studies : Molecular dynamics simulations predict binding modes of bromopropoxy derivatives to active sites .
    • Control Experiments : Include unmodified phenol derivatives to isolate the bromopropoxy group’s contribution to activity .

Q. What safety protocols are critical when handling reactive intermediates like 3-bromopropylamine hydrobromide?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing HBr gas (e.g., hydrolysis of 3-bromopropyl bromide) .
  • Waste Disposal : Halogenated waste must be segregated and processed via licensed facilities to avoid environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.